

# The Discontinuation of Dimefox: A Technical Review of its Inherent Risks

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dimefox

Cat. No.: B150142

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## Introduction

**Dimefox**, an organophosphate insecticide first synthesized in 1940, has been discontinued and is now considered obsolete.<sup>[1]</sup> This in-depth technical guide elucidates the core reasons for its withdrawal from the market, focusing on its severe toxicity to mammals, its mechanism of action as a potent acetylcholinesterase inhibitor, and the associated environmental concerns. The World Health Organization (WHO) has classified **Dimefox** as an extremely hazardous (Class IA) substance, underscoring the significant risks associated with its use.

## High Acute Mammalian Toxicity

The primary driver for the discontinuation of **Dimefox** is its exceptionally high acute toxicity to mammals. Organophosphate insecticides, as a class, are known for their potent neurological effects, and **Dimefox** is among the most toxic within this group.

## Quantitative Toxicity Data

The acute toxicity of a substance is typically quantified by its median lethal dose (LD50), the dose required to kill 50% of a test population. For **Dimefox**, the reported LD50 values indicate extreme toxicity through various routes of exposure.

Parameter	Test Species	Route of Administration	Value	Reference
LD50	Rat	Oral	1-5 mg/kg	[2]
LD50	Rat	Dermal	5 mg/kg	[2]
LD50	Mouse	Oral	2 mg/kg	[2]
LD50	Mouse	Subcutaneous	1 mg/kg	[2]

### Comparative Toxicity of Organophosphate Insecticides

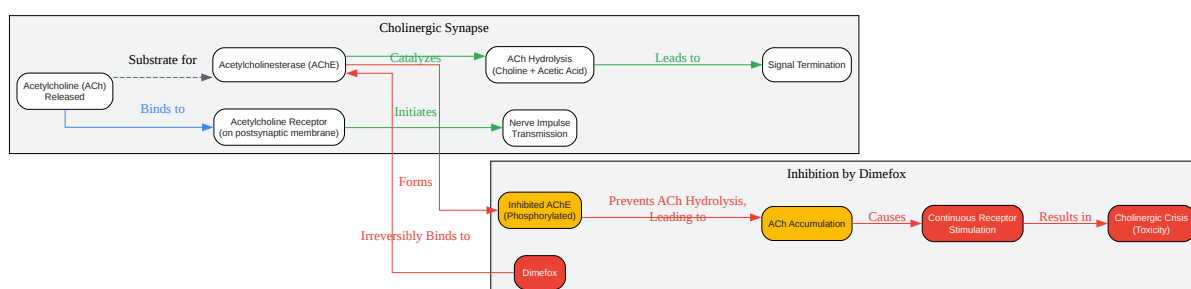
To provide context for **Dimefox**'s high toxicity, the following table compares its oral LD50 in rats to that of other notable organophosphate insecticides.

Insecticide	Oral LD50 (Rat, mg/kg)	WHO Hazard Class
Dimefox	1-5	IA (Extremely Hazardous)
Parathion	3-13	IA (Extremely Hazardous)
Monocrotophos	14-23	IB (Highly Hazardous)
Dimethoate	250-400	II (Moderately Hazardous)
Malathion	885-2825	III (Slightly Hazardous)

## Mechanism of Action: Irreversible Acetylcholinesterase Inhibition

**Dimefox** exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system. AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh), which terminates nerve signals.

## Signaling Pathway of Acetylcholinesterase and its Inhibition by Dimefox



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Caption: Signaling pathway of acetylcholinesterase and its inhibition by **Dimefox**.

The irreversible binding of **Dimefox** to AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state known as a "cholinergic crisis." The symptoms of **Dimefox** poisoning are a direct consequence of this overstimulation and include muscle spasms, seizures, respiratory distress, and ultimately, death.[3]

## Environmental Fate and Ecotoxicity

While specific ecotoxicity data for **Dimefox** is limited, its physicochemical properties and the known effects of similar organophosphates suggest a significant environmental risk.

## Environmental Persistence and Mobility

**Dimefox** is highly soluble in water and has a low soil organic carbon-water partitioning coefficient (Koc), estimated at 2.2.[1] This indicates that **Dimefox** is not likely to adsorb to soil

particles and has a very high potential for mobility in soil, which could lead to the contamination of groundwater.[1] While it is not expected to persist in the atmosphere due to rapid degradation by hydroxyl radicals, its stability in aqueous solutions, particularly its resistance to hydrolysis at neutral pH, raises concerns about its persistence in water bodies.[1]

## Bioaccumulation and Ecotoxicity

The estimated bioconcentration factor (BCF) for **Dimefox** is low (3.2), suggesting a low potential for bioaccumulation in aquatic organisms.[1] However, due to its high acute toxicity, even low concentrations in the environment could pose a significant risk to non-target organisms.

While specific LC50 (median lethal concentration) or EC50 (median effective concentration) values for **Dimefox** in aquatic and avian species are not readily available in the reviewed literature, data for the structurally similar organophosphate, dimethoate, can provide an indication of the potential ecotoxicity.

Ecotoxicity of Dimethoate (as a proxy)

Test Species	Endpoint	Value	Reference
Heteropneustes fossilis (Freshwater fish)	96-hour LC50	2.98 mg/L	[4]
Daphnia magna (Water flea)	48-hour EC50	Varies (highly toxic)	[5]

Given that **Dimefox** is significantly more toxic to mammals than dimethoate, it is reasonable to infer that it would also exhibit high toxicity to aquatic and terrestrial wildlife.

## Regulatory Status and Discontinuation

**Dimefox** is no longer registered for use as a pesticide in many countries, including the United States and the United Kingdom.[1] It is also not an approved active substance for use in plant protection products in the European Union.[1] While specific historical documents detailing the exact dates and reasons for its non-inclusion or cancellation are not readily accessible, its

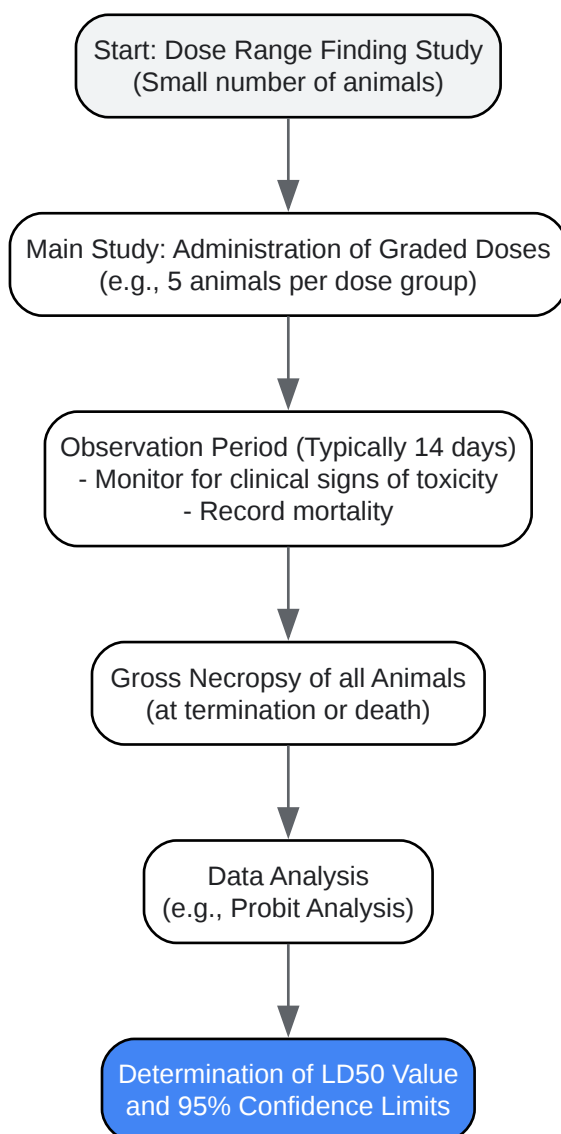
discontinuation is a direct consequence of its extreme toxicity and the associated unacceptable risks to human health and the environment. Regulatory agencies worldwide have moved to prohibit or severely restrict the use of such highly hazardous organophosphates.

## Experimental Protocols

The determination of the toxicological profile of a substance like **Dimefox** relies on standardized experimental protocols.

### Acute Oral Toxicity (LD50) Determination

The acute oral LD50 is a key parameter in toxicity assessment. The general workflow for determining this value is outlined below, based on OECD and EPA guidelines.

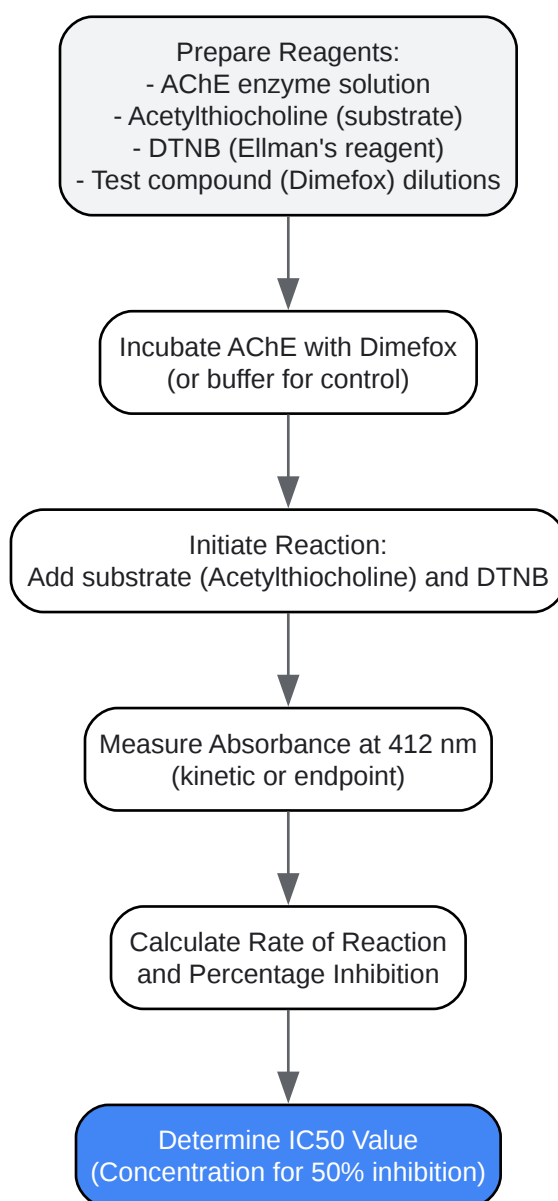


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Caption: Workflow for acute oral LD50 determination.

## Acetylcholinesterase Inhibition Assay

The mechanism of action of **Dimefox** is confirmed through in vitro assays that measure the inhibition of the AChE enzyme. The Ellman method is a widely used colorimetric assay for this purpose.

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Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

## Conclusion

The discontinuation of **Dimefox** was an inevitable consequence of its extreme toxicological profile. Its high acute toxicity to mammals, coupled with its potent and irreversible inhibition of acetylcholinesterase, presented an unacceptable risk to human health, including agricultural workers and the general public through potential residues in food and water. Furthermore, its high mobility in soil posed a significant threat of environmental contamination. The withdrawal of **Dimefox** from the market reflects a broader regulatory trend away from highly hazardous pesticides in favor of safer, more selective alternatives.

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- To cite this document: BenchChem. [The Discontinuation of Dimefox: A Technical Review of its Inherent Risks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150142#reasons-for-dimefox-discontinuation]

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